Cas no 2171874-81-8 (3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol)

3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol
- 2171874-81-8
- EN300-1613654
-
- インチ: 1S/C10H9FN2O2/c1-5-10(14)9(13-15-5)7-4-6(11)2-3-8(7)12/h2-4,14H,12H2,1H3
- InChIKey: HPVITACKBUNYAU-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C1C(=C(C)ON=1)O)N
計算された属性
- 精确分子量: 208.06480570g/mol
- 同位素质量: 208.06480570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 72.3Ų
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613654-5.0g |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |
2171874-81-8 | 5g |
$3520.0 | 2023-05-26 | ||
Enamine | EN300-1613654-1.0g |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |
2171874-81-8 | 1g |
$1214.0 | 2023-05-26 | ||
Enamine | EN300-1613654-0.05g |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |
2171874-81-8 | 0.05g |
$1020.0 | 2023-05-26 | ||
Enamine | EN300-1613654-2500mg |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |
2171874-81-8 | 2500mg |
$2379.0 | 2023-09-23 | ||
Enamine | EN300-1613654-1000mg |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |
2171874-81-8 | 1000mg |
$1214.0 | 2023-09-23 | ||
Enamine | EN300-1613654-2.5g |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |
2171874-81-8 | 2.5g |
$2379.0 | 2023-05-26 | ||
Enamine | EN300-1613654-100mg |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |
2171874-81-8 | 100mg |
$1068.0 | 2023-09-23 | ||
Enamine | EN300-1613654-5000mg |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |
2171874-81-8 | 5000mg |
$3520.0 | 2023-09-23 | ||
Enamine | EN300-1613654-250mg |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |
2171874-81-8 | 250mg |
$1117.0 | 2023-09-23 | ||
Enamine | EN300-1613654-500mg |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol |
2171874-81-8 | 500mg |
$1165.0 | 2023-09-23 |
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-olに関する追加情報
Professional Introduction to Compound with CAS No. 2171874-81-8 and Product Name: 3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol
The compound with the CAS number 2171874-81-8 and the product name 3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol represents a significant advancement in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered considerable attention due to its unique structural features and promising biological activities. The presence of both an amino group and a fluorine substituent in the aromatic ring, coupled with the oxazole core, makes this molecule a versatile scaffold for further derivatization and investigation.
In recent years, there has been a growing interest in oxazole derivatives as they exhibit a wide range of biological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol enhances its potential as a lead compound for drug discovery. The fluorine atom, in particular, is known to improve metabolic stability and binding affinity to biological targets, making it a valuable moiety in medicinal chemistry.
Recent studies have highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents. The fluorine atom can modulate the electronic properties of the aromatic ring, thereby influencing the compound's interactions with biological receptors. This has led to the exploration of various fluorinated oxazole derivatives as potential inhibitors of key enzymes involved in disease pathways. For instance, research has shown that certain fluorinated oxazoles exhibit inhibitory activity against enzymes such as kinases and proteases, which are often overexpressed in cancer cells.
The 3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol molecule has been synthesized through multi-step organic reactions that showcase the expertise of modern synthetic chemistry. The introduction of the amino group at the 2-position of the phenyl ring provides a site for further functionalization, allowing chemists to explore different derivatives with tailored biological activities. The methyl group at the 5-position of the oxazole ring contributes to steric hindrance, which can be crucial for optimizing binding interactions with target proteins.
One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research is focused on identifying new therapeutic strategies for chronic diseases such as cancer and inflammatory disorders. The unique structural features of 3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol make it an attractive candidate for further development into a drug candidate. Preclinical studies have begun to explore its efficacy and safety profiles, with promising preliminary results suggesting its potential as an anti-cancer agent.
The synthesis and characterization of this compound have been facilitated by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques have provided detailed insights into the molecular structure and purity of 3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol, ensuring that it meets the stringent requirements for pharmaceutical development. Additionally, computational methods such as molecular docking have been employed to predict how this compound interacts with biological targets, providing valuable information for rational drug design.
The role of fluorine in medicinal chemistry cannot be overstated. Its ability to enhance pharmacokinetic properties has led to numerous successful drug candidates entering clinical use. In the case of 3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol, the fluorine atom is strategically positioned to influence both lipophilicity and metabolic stability. These factors are critical for determining a drug's bioavailability and duration of action.
As research continues to uncover new applications for this class of compounds, it is expected that derivatives of 3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol will play a significant role in future therapeutic strategies. The combination of structural versatility and biological activity makes this molecule a cornerstone in modern drug discovery efforts. Collaborative efforts between synthetic chemists and biologists are essential to fully realize its potential as a therapeutic agent.
The development of new pharmaceuticals is a complex process that requires meticulous planning and execution. From initial synthesis to preclinical testing, each step must be carefully controlled to ensure safety and efficacy. The case of 3-(2-amino-5-fluorophenyl)-5-methyl-1,2-oxazol-4-ol exemplifies how interdisciplinary approaches can lead to groundbreaking discoveries. By leveraging cutting-edge synthetic methods and computational tools, researchers are paving the way for novel treatments that address some of humanity's most pressing health challenges.
In conclusion,3-(2-amino--{fluorophenyl}-methyl-1,{2}-oxazol-{4}-ol} (CAS No. 2171874--81--8) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential as a lead compound for drug discovery underscores the importance of fluorinated heterocyclic compounds in modern medicine. As research progresses,this molecule is poised to contribute significantly to therapeutic strategies aimed at treating chronic diseases such as cancer and inflammatory disorders.
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